Product packaging for 4,5-dichlorothiophene-3-carboxylic Acid(Cat. No.:CAS No. 123418-70-2)

4,5-dichlorothiophene-3-carboxylic Acid

Cat. No.: B046211
CAS No.: 123418-70-2
M. Wt: 197.04 g/mol
InChI Key: BXCIVCFRSLPEFH-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-3-carboxylic acid (CAS 123418-70-2) is a high-value heterocyclic building block and pharmacological tool recognized for its potent inhibitory activity against D-amino acid oxidase (DAO). This enzyme is a key regulator of D-serine levels in the brain, an essential co-agonist of NMDA receptors. NMDA receptor hypofunction is implicated in the pathophysiology of schizophrenia, making DAO a promising therapeutic target for addressing negative symptoms and cognitive impairment. This compound belongs to a class of low molecular weight thiophene carboxylic acids that have been identified as novel DAO inhibitor scaffolds. Structural studies reveal that its thiophene ring stacks with the tyrosine residue (Tyr224) in the enzyme's active site, stabilizing a closed conformation and resulting in potent inhibition. The strategic placement of chlorine atoms on the thiophene ring is critical for this enhanced binding affinity and inhibitory potency. Key Research Applications: • Neuroscience Research: Serves as a critical tool compound for studying DAO function, NMDA receptor regulation, and the development of novel therapeutic strategies for schizophrenia. • Medicinal Chemistry: Acts as a versatile synthetic intermediate for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) around the thiophene carboxylic acid scaffold. • Biochemical Screening: Used in the identification and optimization of new enzyme inhibitors. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl2O2S B046211 4,5-dichlorothiophene-3-carboxylic Acid CAS No. 123418-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichlorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCIVCFRSLPEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372715
Record name 4,5-dichlorothiophene-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123418-70-2
Record name 4,5-dichlorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-3-thiophenecarboxylic acid
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Synthetic Methodologies for 4,5 Dichlorothiophene 3 Carboxylic Acid and Analogues

Direct Synthesis Routes for Dichlorothiophene Carboxylic Acids

Direct synthesis approaches involve either the introduction of chlorine atoms onto a pre-existing thiophene (B33073) carboxylic acid core or the addition of a carboxyl group to a dichlorothiophene starting material.

Halogenation Strategies for Thiophene Carboxylic Acid Precursors

One of the most straightforward methods for synthesizing dichlorothiophene carboxylic acids is the direct chlorination of a suitable thiophene carboxylic acid precursor. This electrophilic substitution reaction can be achieved using various chlorinating agents.

Early studies reported that the direct chlorination of 2-thiophenecarboxylic acid in solvents like boiling water or glacial acetic acid yielded only trace amounts of 4,5-dichloro-2-thiophenecarboxylic acid, with chlorinated tetrahydrothiophenes being the major products due to concurrent decarboxylation and chlorine addition. acs.org However, more controlled methods have since been developed. For instance, the chlorination of 3-thiophenecarboxylic acid with sulfuryl chloride can produce monochlorinated derivatives. Another effective and common chlorinating agent for this purpose is N-chlorosuccinimide (NCS).

A patented method for a related compound, 3-methyl-4,5-dichlorothiophene-2-carboxylic acid, involves the reaction of 3-methylthiophene-2-carboxylic acid with NCS. google.com The reaction is typically carried out in a mixed solvent system, such as acetic acid and N,N-dimethylformamide (DMF), at temperatures between 25-35°C for several hours. google.com This approach provides a high-yielding, single-step route to the desired dichlorinated product. google.com

Carboxylation Reactions on Halogenated Thiophenes

An alternative direct approach begins with a halogenated thiophene, onto which a carboxylic acid group is introduced. This is particularly useful when the polychlorinated thiophene is a readily available starting material. A common strategy involves the synthesis of 3,4,5-trichloro-2-thiophenecarboxylic acid from tetrachlorothiophene. beilstein-journals.orgresearchgate.net

This transformation is typically achieved through a metal-halogen exchange reaction followed by carboxylation. The process involves treating tetrachlorothiophene with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures to selectively form a 2-thienyllithium intermediate. beilstein-journals.orgresearchgate.net This highly reactive species is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group at the 2-position. beilstein-journals.orgresearchgate.net A similar outcome can be achieved by preparing a Grignard reagent from the halogenated thiophene and reacting it with CO2. beilstein-journals.orgnih.gov Palladium-catalyzed carbonylation procedures have also been employed to introduce the carboxylic acid functionality. beilstein-journals.orgnih.gov

Indirect Synthesis Pathways via Derivatization from Related Precursors

Indirect methods involve multi-step sequences starting from substituted thiophenes or acyclic precursors, which are then chemically transformed or cyclized to form the target molecule.

Approaches from Substituted Thiophenes and Their Chemical Transformations

This strategy involves the chemical modification of functional groups on a dichlorothiophene ring. For example, an acetyl group can be introduced onto a dichlorothiophene scaffold and subsequently converted into a carboxylic acid. A representative synthesis for the analogous 2,5-dichloro-3-thiophenecarboxylic acid starts with 2,5-dichlorothiophene. This substrate undergoes a Friedel-Crafts acylation reaction to produce an intermediate acetylthiophene derivative. The resulting methyl ketone is then oxidized to the carboxylic acid using the haloform reaction, typically with sodium hypochlorite.

Condensation and Cyclization Reactions Utilizing Dichlorothiophene Building Blocks

Ring-forming reactions provide a powerful method for constructing the thiophene core with the desired substitution pattern from acyclic or simpler cyclic building blocks. These methods can be designed to incorporate the necessary chlorine atoms from the start.

The Fiesselmann thiophene synthesis is a notable example, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgespublisher.com By using appropriately chlorinated starting materials, this method can be adapted to produce dichlorinated thiophene structures.

Another versatile method is the Gewald aminothiophene synthesis . This multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgderpharmachemica.comresearchgate.net The resulting amino group can then be further modified or replaced to introduce other functionalities, providing an indirect route to various thiophene derivatives.

Optimization of Reaction Conditions and Synthetic Yields

Maximizing the yield and purity of 4,5-dichlorothiophene-3-carboxylic acid and its analogues requires careful optimization of reaction parameters. Key variables include the choice of solvent, reagent stoichiometry, reaction temperature, and duration.

In the direct chlorination of thiophene carboxylic acid precursors with N-chlorosuccinimide, for instance, both the molar ratio of the reagents and the reaction conditions significantly impact the outcome. Research has shown that varying these parameters can lead to substantial differences in product yield. google.com For the synthesis of 3-methyl-4,5-dichlorothiophene-2-carboxylic acid, systematic adjustments to the amount of NCS, reaction time, and temperature were performed to achieve optimal results, with yields exceeding 90%. google.com

Optimization of the Synthesis of 3-methyl-4,5-dichlorothiophene-2-carboxylic acid google.com
Molar Ratio (Precursor:NCS)Reaction Time (hours)Temperature (°C)Yield (%)
1:443590.1
1:453591.5
1:462591.9
1:563593.0

Similarly, for carboxylation reactions involving organometallic intermediates, the choice of solvent is critical. In the lithiation of tetrachlorothiophene, the use of methyl tert-butyl ether (MTBE) as a solvent for the metal-halogen exchange has been found to be effective. beilstein-journals.org The optimization process often involves balancing reaction conversion with selectivity to minimize the formation of by-products and simplify purification. researchgate.net

Green Chemistry Approaches in Dichlorothiophene Carboxylic Acid Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches for the synthesis of various organic compounds, including dichlorothiophene carboxylic acids. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green synthesis routes for this compound are not extensively documented, several promising strategies applied to thiophene derivatives can be adapted for its cleaner production.

One of the key areas of green chemistry is the use of alternative and safer solvents. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. Research has demonstrated the feasibility of palladium-catalyzed direct C-H arylation of thiophene derivatives in water, which could be a potential pathway for creating precursors to this compound. unito.it This approach not only minimizes the use of volatile organic compounds (VOCs) but can also simplify product isolation.

Another significant green chemistry technique is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. researchgate.net For instance, the synthesis of 2-amino-thiophene-3-carboxylic derivatives has been successfully achieved under microwave irradiation in the absence of a solvent. researchgate.net This methodology could potentially be applied to the synthesis of dichlorothiophene carboxylic acids, leading to a more energy-efficient process. The Paal-Knorr synthesis of polysubstituted thiophenes has also been shown to be highly efficient when assisted by microwaves, offering a versatile route to various thiophene cores that could be further functionalized. organic-chemistry.org

The direct carboxylation of thiophenes using carbon dioxide (CO₂) as a renewable C1 source represents a highly atom-economical and environmentally friendly approach. mdpi.com This method avoids the use of toxic carboxylating agents. While challenging due to the stability of CO₂, research has shown that C-H carboxylation of thiophene can be achieved under certain conditions, offering a potential green route to thiophene carboxylic acids. mdpi.com

Furthermore, the principles of green chemistry encourage the use of catalysts that are efficient and can be recycled. While not always inherently "green," the use of catalysts like vanadium, iron, or molybdenum in the synthesis of 2-thiophenecarboxylic acids from thiophenes highlights the ongoing efforts to find more efficient chemical transformations that can be optimized for greener conditions.

The following table summarizes potential green chemistry approaches that could be adapted for the synthesis of this compound and its analogues, based on methodologies reported for similar compounds.

Green Chemistry PrincipleMethodologyReagents/ConditionsPotential Advantages
Use of Safer Solvents Palladium-catalyzed C-H arylation in waterThiophene derivative, Aryl halide, Palladium catalyst, Water as solventReduces use of volatile organic compounds (VOCs), simplifies workup. unito.it
Energy Efficiency Microwave-assisted synthesisReactants, (Optional: polymer support), Microwave irradiationReduced reaction times, increased yields, potential for solvent-free conditions. researchgate.netnih.gov
Use of Renewable Feedstocks Direct C-H carboxylation with CO₂Thiophene, CO₂, Base/catalyst systemUtilizes a renewable and non-toxic C1 source, high atom economy. mdpi.com
Catalysis Transition-metal catalyzed synthesisThiophene, CCl₄, CH₃OH, V-, Fe-, or Mo-containing catalystPotential for high efficiency and selectivity, though solvent and reagent choice needs green optimization.

While the direct application of these methods to the synthesis of this compound requires further research and development, they represent promising avenues for creating more sustainable manufacturing processes for this important chemical intermediate.

Chemical Reactivity and Derivatization of Dichlorothiophene Carboxylic Acids

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group in 4,5-dichlorothiophene-3-carboxylic acid is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, oxidation, and decarboxylation. These reactions are fundamental to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Esterification and Amidation Reactions of Dichlorothiophene Carboxylic Acids

Esterification:

The conversion of this compound to its corresponding esters is a common and crucial transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a widely employed method. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl group of the carboxylic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

For instance, the reaction of this compound with methanol in the presence of a catalytic amount of sulfuric acid yields methyl 4,5-dichlorothiophene-3-carboxylate. The general reaction is as follows:

General Esterification Reaction

Reactant 1 Reactant 2 Catalyst Product

Amidation:

Amidation of this compound provides access to a class of compounds with significant potential in drug discovery. The direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". A common method involves the conversion of the carboxylic acid to its more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4,5-dichlorothiophene-3-carbonyl chloride can then readily react with a primary or secondary amine to form the corresponding amide.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can facilitate the direct amidation of carboxylic acids under milder conditions. researchgate.net These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine.

Amidation via Acyl Chloride

Reactant 1 Reagent Intermediate Reactant 2 Product

Reduction and Oxidation Processes of the Carboxylic Acid Functional Group

Reduction:

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, (4,5-dichlorothiophen-3-yl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds through a complex aluminum alkoxide intermediate, which is subsequently hydrolyzed in an acidic workup to yield the primary alcohol. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids.

Oxidation:

The thiophene (B33073) ring is generally susceptible to oxidation, which can lead to the formation of thiophene-S-oxides or thiophene-S,S-dioxides. The carboxylic acid group is an electron-withdrawing group and deactivates the thiophene ring towards oxidation. However, under forcing conditions with strong oxidizing agents, degradation of the thiophene ring can occur. Specific and controlled oxidation of the carboxylic acid group itself without affecting the dichlorothiophene ring is not a commonly reported or synthetically useful transformation.

Decarboxylation Pathways of Dichlorothiophene Carboxylic Acids

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from thiophenecarboxylic acids can be a challenging transformation. The stability of the thiophene ring makes decarboxylation more difficult compared to other heterocyclic carboxylic acids like those of furan and pyrrole. The ease of decarboxylation is related to the stability of the carbanion intermediate formed upon loss of CO₂. The electron-withdrawing nature of the two chlorine atoms on the thiophene ring in this compound would further destabilize a carbanion at the 3-position, making direct thermal decarboxylation difficult.

However, decarboxylation can be facilitated under specific conditions. For instance, heating the carboxylic acid in the presence of a copper catalyst, often in a high-boiling solvent like quinoline, can promote decarboxylation. Another approach involves the Barton radical decarboxylation, where the carboxylic acid is converted to a thiohydroxamate ester, which then undergoes radical-initiated decarboxylation.

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorothiophene Ring

The thiophene ring in this compound is an aromatic system and can undergo substitution reactions. The reactivity of the ring is influenced by the presence of the two chlorine atoms and the carboxylic acid group.

Electrophilic Aromatic Substitution:

The carboxylic acid group is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. The two chlorine atoms are also deactivating but are ortho, para-directing. In this compound, the only available position for substitution is the 2-position. The combined deactivating effects of the three substituents make electrophilic aromatic substitution on this molecule challenging and require harsh reaction conditions. Reactions such as nitration (with a mixture of nitric and sulfuric acids) or halogenation (with a halogen and a Lewis acid catalyst) would be expected to proceed slowly, if at all, and would likely require high temperatures.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing chlorine atoms and the carboxylic acid group makes the thiophene ring in this compound susceptible to nucleophilic aromatic substitution (SₙAr). In this type of reaction, a nucleophile attacks the ring and displaces one of the chlorine atoms. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). Strong nucleophiles such as alkoxides, thiolates, or amines can potentially displace one or both of the chlorine atoms, with the position of substitution depending on the reaction conditions and the nature of the nucleophile.

Cross-Coupling Reactions of Halogenated Thiophene Systems

The chlorine atoms on the thiophene ring provide handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. This reaction can be applied to this compound or its derivatives to introduce new carbon substituents onto the thiophene ring.

For the Suzuki-Miyaura coupling to be successful, a suitable palladium catalyst, a base, and an appropriate solvent are required. The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of aryl bromides or iodides, often necessitating the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.

A typical Suzuki-Miyaura coupling reaction involving a derivative of this compound (e.g., the methyl ester to protect the carboxylic acid) and an arylboronic acid would proceed as follows:

Illustrative Suzuki-Miyaura Coupling Reaction

Thiophene Substrate Boronic Acid Catalyst Base Product

The regioselectivity of the coupling (i.e., which chlorine atom is replaced) can be influenced by steric and electronic factors, as well as the specific catalyst and reaction conditions employed.

Amination Reactions of Chlorinated Thienopyridones

While direct studies on the amination of chlorinated thienopyridones derived specifically from this compound are not extensively detailed in readily available literature, the general reactivity of similar heterocyclic systems provides insights into potential synthetic pathways. The synthesis of 3-aminothieno[2,3-b]pyridine derivatives has been achieved in high yields by reacting 3-cyanopyridin-2-thiol and its alkyl derivatives with halogenated compounds that possess an electron-withdrawing group in the alpha-position nih.gov. This suggests that thienopyridones derived from this compound would likely undergo nucleophilic substitution reactions with various amines.

The reaction of heteroaryl chlorides, such as those in pyrimidine, pyrazine, and quinazoline series, with amines in the presence of potassium fluoride in water has been shown to result in a facile SNAr reaction and N-arylation. However, this reaction is less satisfactory with pyridines unless an additional electron-withdrawing group is present. The reactivity of 2-chloropyridine towards nucleophiles is significantly lower than that of 2-chloropyrimidine under SNAr conditions researchgate.net. This implies that the electronic properties of the thienopyridone ring system would be a critical factor in the success of amination reactions.

The table below illustrates hypothetical amination reactions of a chlorinated thienopyridone precursor derived from this compound, based on general principles of nucleophilic aromatic substitution.

Amine NucleophilePotential ProductReaction Type
AlkylamineN-Alkyl-aminothienopyridoneSNAr
ArylamineN-Aryl-aminothienopyridoneSNAr
Heterocyclic amineN-Heterocyclyl-thienopyridoneSNAr

This table represents potential reactions based on the general reactivity of related compounds and is for illustrative purposes.

Formation of Polycyclic and Complex Heterocyclic Architectures from Dichlorothiophene Carboxylic Acid Derivatives

The derivatization of dichlorothiophene carboxylic acids opens avenues for the construction of a wide array of polycyclic and complex heterocyclic structures. These reactions often involve the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an amide, followed by cyclization reactions.

For instance, the synthesis of novel pyrido[3',2':4,5]thieno[2,3-b] nih.govresearchgate.netthiazine-8-carboxylic acids has been reported, showcasing the construction of a polycyclic system from a substituted thieno[2,3-b]pyridine precursor. This synthesis involved a two-step conversion, starting with the interaction of a chloro-substituted thienopyridine with α-mercapto-alkanoic acids, followed by reductive lactamization nih.govorganic-chemistry.org.

Furthermore, a new approach for synthesizing polycyclic heterofused 7-deazapurine heterocycles has been developed. This method utilizes a Negishi cross-coupling reaction with bis(4,6-dichloropyrimidin-5-yl)zinc, leading to (het)aryl-pyrimidines that can be converted to fused deazapurine heterocycles through azidation and thermal cyclization acs.org. While not starting directly from this compound, this strategy highlights a modern approach to building complex heterocyclic systems from halogenated precursors.

The table below outlines potential strategies for the synthesis of polycyclic architectures from derivatives of this compound.

Derivative of this compoundReaction PartnerPotential Polycyclic System
ThienopyridoneBifunctional nucleophileFused tricyclic system
Amide derivative-Intramolecular cyclization product
Acid chlorideo-PhenylenediamineBenzimidazole-fused system

This table illustrates potential synthetic routes based on established methodologies in heterocyclic chemistry.

Advanced Spectroscopic and Structural Characterization of Dichlorothiophene Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of a 4,5-dichlorothiophene-3-carboxylic acid derivative, the proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10–13 ppm. orgchemboulder.comlibretexts.org Protons on carbons adjacent to the thiophene (B33073) ring or other functional groups will have characteristic chemical shifts. For instance, protons on a carbon adjacent to a carboxylic acid are expected to resonate in the 2-2.6 ppm range. orgchemboulder.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is significantly deshielded and typically appears in the range of 160–180 ppm. libretexts.org The carbon atoms of the thiophene ring will also have distinct chemical shifts influenced by the presence of the chlorine and carboxylic acid substituents. For substituted thiophenes, the chlorinated carbons (C-4 and C-5) are expected around 135.0-138.0 ppm. mdpi.com

Table 1: Typical NMR Chemical Shift Ranges for Functional Groups in Carboxylic Acids

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Carboxylic Acid (R-COOH ) 10.0 - 13.2 orgchemboulder.com
¹H Proton on α-carbon to COOH (H -C-COOH) 2.0 - 2.6 orgchemboulder.com
¹³C Carbonyl Carbon (C =O) 160 - 180 libretexts.org
¹³C Chlorinated Aromatic Carbon (Ar-C -Cl) ~135.0 - 138.0 mdpi.com

This table presents generalized data and actual values can vary based on the specific molecular structure and solvent.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms within a molecule.

COSY experiments reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together fragments of the molecule.

HMBC is particularly useful for identifying long-range couplings between protons and carbons (typically over two to three bonds). This technique is instrumental in connecting different molecular fragments and is especially powerful for probing quaternary carbons (carbons with no attached protons), like the carbonyl carbon of the carboxylic acid and the substituted carbons of the thiophene ring. princeton.edu For instance, a correlation between the carboxylic acid proton and the C-3 carbon of the thiophene ring would confirm the position of the carboxylic acid group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is dominated by a very broad and strong absorption for the O-H stretch of the carboxylic acid dimer, typically extending from 2500 to 3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carbonyl group in the dimer gives rise to a strong absorption near 1710 cm⁻¹. libretexts.orgresearchgate.net Other characteristic bands include C-Cl stretching and vibrations associated with the thiophene ring. iosrjournals.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the vibrations of the thiophene ring are usually readily observable. researchgate.netpsu.edu

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carboxylic Acid (O-H) Stretching (dimer) 2500 - 3300 (very broad, strong) libretexts.org Weak
Carbonyl (C=O) Stretching (dimer) ~1710 (strong) libretexts.orgresearchgate.net Observable researchgate.netpsu.edu
Thiophene Ring Ring Vibrations Multiple bands Multiple bands researchgate.netpsu.edu
Carbon-Chlorine (C-Cl) Stretching Characteristic region Observable

This table presents generalized data. Precise peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 will be visible, reflecting the natural abundances of ³⁵Cl and ³⁷Cl. researchgate.net

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, M-17) and the loss of the entire carboxyl group (–COOH, M-45). libretexts.orgmiamioh.edu For dichlorinated thiophene derivatives, fragmentation may also involve the loss of chlorine atoms or cleavage of the thiophene ring. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur, chlorine) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample. researchgate.net

Computational and Theoretical Studies on Dichlorothiophene Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost.

Optimization of Molecular Geometries and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 4,5-dichlorothiophene-3-carboxylic acid, this would involve determining the most stable bond lengths, bond angles, and dihedral angles.

Conformational analysis would focus on the rotation around the single bond connecting the carboxylic acid group to the thiophene (B33073) ring. researchgate.net Carboxylic acids can exist in different conformations, primarily described by the dihedral angle of the O=C-O-H group. libretexts.org Theoretical studies on related molecules like 3-thiophenecarboxylic acid have performed relaxed potential energy scans to identify the most stable conformers. researchgate.netresearchgate.net

Despite the availability of these methods, specific optimized geometric parameters and a detailed conformational analysis for this compound are not present in the available search results.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. mdpi.commaterialsciencejournal.orgnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

While the principles of HOMO-LUMO analysis are well-established and have been applied to numerous thiophene derivatives, mdpi.com specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound have not been reported in the searched literature.

Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. nih.govresearchgate.net

For thiophene-based systems, MEP analysis can identify how substituents influence the charge distribution across the molecule. researchgate.netperiodicodimineralogia.it However, specific MEP surface maps or analyses detailing the reactive sites of this compound are not available in the provided search results.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These indices are often calculated from the energies of the frontier orbitals.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov It is particularly useful for studying intramolecular charge transfer, hyperconjugation, and donor-acceptor interactions. periodicodimineralogia.itacadpubl.eu The analysis calculates the stabilization energies associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

NBO analysis has been applied to various organic molecules to understand their electronic stabilization. acadpubl.euresearchgate.net However, specific NBO studies detailing the donor-acceptor interactions and charge transfer within this compound could not be found in the searched literature.

Atoms in Molecules (AIM) Topology for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader is a powerful method for analyzing the electron density to characterize chemical bonding. researchgate.net AIM analysis defines atoms and bonds based on the topology of the electron density. It identifies critical points in the electron density, such as bond critical points (BCPs), which provide information about the nature and strength of chemical bonds (e.g., covalent vs. ionic character).

AIM analysis has been performed on related molecules like 3-thiophenecarboxylic acid to characterize its bonding. researchgate.net Unfortunately, no AIM topological analyses for this compound are reported in the available scientific literature.

While a robust theoretical framework exists for the computational analysis of organic molecules, there is a notable absence of specific research findings for this compound in the public domain. The methods outlined above, including DFT, FMO theory, MEP analysis, NBO, and AIM, would be highly suitable for characterizing this compound. Future computational studies are needed to calculate its geometric and electronic properties, which would provide a deeper understanding of its chemical behavior and potential utility.

Prediction of Spectroscopic Parameters from First Principles (e.g., GIAO for NMR)

In the realm of computational chemistry, the prediction of spectroscopic parameters from first principles provides a powerful tool for the structural elucidation and characterization of molecules. For dichlorothiophene carboxylic acid systems, particularly this compound, theoretical calculations offer a non-experimental route to understanding their spectroscopic signatures, most notably their Nuclear Magnetic Resonance (NMR) spectra. Methodologies rooted in quantum mechanics, such as Density Functional Theory (DFT) and ab initio approaches, are employed to compute these properties with a high degree of accuracy.

A prominent and widely used method for the calculation of NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov The GIAO method, often implemented within a DFT framework, has proven to be a reliable approach for predicting the magnetic shielding tensors of nuclei in a molecule. These shielding tensors are then converted into chemical shifts, which can be directly compared with experimental NMR data. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set used in the calculation. nih.govnih.gov

The computational protocol for predicting the NMR spectrum of this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step, as the calculated spectroscopic parameters are sensitive to the molecular geometry. nih.gov

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

NMR Shielding Calculations: Using the optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C). researchgate.netnih.gov

Chemical Shift Determination: The calculated shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. nih.gov

The predicted chemical shifts can then be used to simulate an NMR spectrum, which can aid in the interpretation of experimentally obtained spectra or serve as a predictive tool. For complex molecules, these theoretical insights are invaluable for assigning specific resonances to the correct nuclei within the molecular structure.

Although specific research findings with detailed data tables for this compound are not presently available, the following table illustrates the type of data that would be generated from a GIAO-based NMR prediction study. The values presented are hypothetical and for illustrative purposes only, based on typical chemical shift ranges for similar functional groups.

Table 1: Hypothetical Predicted NMR Chemical Shifts (in ppm) for this compound

Atom Predicted Chemical Shift (ppm)
H (on thiophene ring) 7.5 - 8.5
C (thiophene ring, C2) 125 - 135
C (thiophene ring, C3-COOH) 130 - 140
C (thiophene ring, C4-Cl) 120 - 130
C (thiophene ring, C5-Cl) 120 - 130

Further computational studies on this compound are necessary to provide precise theoretical spectroscopic data, which would be a valuable resource for researchers working with this and related compounds.

Applications of Dichlorothiophene Carboxylic Acid Derivatives in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Heterocyclic Synthesis

Halogenated thiophene (B33073) carboxylic acids are recognized as crucial intermediates in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. beilstein-journals.orgguidechem.com The utility of 4,5-dichlorothiophene-3-carboxylic acid as a building block stems from the distinct reactivity of its functional groups.

The carboxylic acid moiety can be readily converted into a variety of derivatives such as esters, amides, and acid chlorides. These transformations enable subsequent reactions, for instance, the formation of new carbon-nitrogen or carbon-oxygen bonds, which are fundamental steps in the assembly of diverse heterocyclic scaffolds. nih.gov

Simultaneously, the two chlorine atoms on the thiophene ring serve as handles for further functionalization. They are susceptible to displacement through nucleophilic aromatic substitution or can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This allows for the introduction of a wide array of substituents, including alkyl, aryl, or other heterocyclic groups, onto the thiophene core. This dual reactivity makes it possible to construct complex, fused-ring systems, such as thienopyridines or thienopyrimidines, which are common motifs in biologically active compounds. beilstein-journals.org

Precursors for Advanced Organic Materials, including Optoelectronic Applications

The thiophene ring is a cornerstone of conjugated polymer chemistry due to its electron-rich nature and rigid, planar structure, which facilitate π-electron delocalization along the polymer backbone. researchgate.netmdpi.com These characteristics are essential for materials used in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net this compound serves as an excellent precursor for such materials for several reasons:

Polymerization and Functionalization: The carboxylic acid group provides a reactive site for incorporating the molecule into a polymer chain, either as a monomer in a condensation polymerization or as a side chain attached to a pre-existing polymer backbone.

Tuning Electronic Properties: The electron-withdrawing nature of the two chlorine atoms significantly influences the electronic properties of the thiophene ring. By lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the chlorine substituents can be used to fine-tune the band gap of the resulting polymer. This control is critical for optimizing the performance of optoelectronic devices. mdpi.com

Morphology Control: When incorporated as a side chain, the carboxylic acid group can direct the self-assembly of polymer chains in the solid state through hydrogen bonding. This can induce ordered, crystalline domains and control the nanoscale morphology of the material, which is crucial for efficient charge transport in organic electronic devices.

Conjugated polymers based on functionalized thiophenes are actively researched for their potential in creating flexible, low-cost, and large-area electronic devices. researchgate.net

Development of Novel Synthetic Methodologies Utilizing Dichlorothiophene Carboxylic Acids

The demand for functionalized heterocycles like this compound in various fields necessitates the development of efficient and scalable synthetic routes. The challenges associated with the selective synthesis and functionalization of these molecules drive innovation in synthetic organic chemistry. beilstein-journals.org

The preparation of halogenated thiophene carboxylic acids has led to the refinement of several key synthetic strategies:

Selective Halogenation: Developing methods to precisely control the position and number of halogen atoms added to a thiophene ring is a significant area of research.

Metathesis and Carboxylation: Methodologies involving metal-halogen exchange, for example, using organolithium or Grignard reagents, followed by quenching with carbon dioxide, are crucial for introducing the carboxylic acid group onto a pre-halogenated thiophene. beilstein-journals.org The optimization of reaction conditions, solvents, and reagents in these processes is a continuous effort. beilstein-journals.orggoogle.com

Catalytic Carbonylation: Palladium-catalyzed carbonylation reactions represent a powerful alternative for converting halogenated thiophenes directly into their corresponding carboxylic acids or esters. beilstein-journals.org The development of more active and stable catalyst systems is an ongoing goal that expands the utility of these building blocks.

Therefore, while this compound is a target for synthesis, it is also a tool that pushes chemists to develop more sophisticated and robust synthetic methodologies for broader applications.

Medicinal Chemistry and Pharmacological Investigations of Dichlorothiophene Carboxylic Acid Derivatives

Anticancer Activity Profiling of Dichlorothiophene Derivatives

Comprehensive searches for anticancer studies focused specifically on derivatives of 4,5-dichlorothiophene-3-carboxylic acid did not yield specific results. Research in this area tends to investigate broader classes of thiophene-containing molecules.

Identification of Lead Compounds with Promising Antiproliferative Effects

No specific lead compounds with promising antiproliferative effects derived directly from this compound have been identified in the reviewed scientific literature.

Antimicrobial and Antibacterial Efficacy Evaluations

Assessment Against Gram-Positive and Gram-Negative Bacteria

There is no specific data available from the reviewed sources detailing the assessment of this compound derivatives against Gram-positive and Gram-negative bacteria.

Antifungal Activity Studies

Similarly, dedicated studies on the antifungal activity of this compound derivatives are absent from the surveyed literature.

Antiviral Properties of Thiophene (B33073) Carboxamide Derivatives

While specific data on 4,5-dichlorothiophene-3-carboxamide derivatives is limited, a study on heterocyclic carboxamides as anti-norovirus agents identified a related compound with notable activity. A 4,5-di-chloro-thiophene derivative, specifically 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, was investigated. Although this is a 2-carboxamide and not a derivative of the 3-carboxylic acid, it provides the most closely related available data.

In this study, the 4,5-di-chloro-thiophene analog (referred to as compound 2m) demonstrated antiviral activity against norovirus with a 50% effective concentration (EC₅₀) of 24 µM. jst.go.jp This finding suggests that the dichlorinated thiophene core may be a valuable scaffold for the development of antiviral agents. However, the study also noted that other halogenation patterns on the thiophene ring resulted in more potent activity. jst.go.jp

Table of Antiviral Activity for a Dichlorothiophene Analog

Compound Structure Virus EC₅₀ (µM)
4,5-di-chloro-thiophene analog (2m) 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Norovirus 24

Data from a study on heterocyclic carboxamide derivatives as potent anti-norovirus agents. jst.go.jp

Norovirus Inhibition Studies and Efficacy Assessment

Derivatives of dichlorothiophene carboxylic acid have been identified as potent inhibitors of norovirus replication. In the search for effective anti-norovirus agents, heterocyclic carboxamide derivatives were screened, leading to the discovery of compounds with significant antiviral activity. jst.go.jp Initial structure-activity relationship (SAR) studies highlighted the importance of halogen substituents on the thiophene ring for this activity. jst.go.jp

A key compound, a hybrid of a 3,5-dibromo-thiophene and a 4,6-difluoro-benzothiazole, demonstrated the most potent anti-norovirus activity with a half-maximal effective concentration (EC₅₀) value of 0.53 µM. jst.go.jp This was approximately 70-fold more potent than the initial hit compound. jst.go.jp Other hybrid analogues, including those with dichloro-substitutions, also showed potent activity with EC₅₀ values in the range of 1.1 to 2.1 µM. jst.go.jp These findings suggest that the halogenated thiophene ring is a critical component for anti-norovirus efficacy, with chloro groups at specific positions being highly effective. jst.go.jp

Further studies have explored a range of small-molecule agents that inhibit norovirus replication in cell-based systems. mdpi.com These investigations have led to the identification of low micromolar inhibitors of human norovirus (HuNoV) replication. mdpi.com The efficacy of these compounds is typically assessed using cell-based assays that measure the reduction in viral RNA replication. nih.gov

Efficacy of Halogenated Thiophene Carboxamide Derivatives Against Norovirus
CompoundDescriptionEC₅₀ (µM)Reference
Compound 1 (Initial Hit)5-bromo-thiophene linked to 6-fluoro-benzothiazole~37 jst.go.jp
Compound 2j3,5-di-boromo-thiophene derivative24 jst.go.jp
Compound 3j4,6-di-fluoro-benzothiazole derivative5.6 jst.go.jp
Compound 4b3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole hybrid0.53 jst.go.jp
Compound 4a, c, dOther tri- or tetra-halogenated hybrid analogues1.1 - 2.1 jst.go.jp

Investigation of Antiviral Mechanisms of Action

The mechanism by which dichlorothiophene carboxylic acid derivatives inhibit norovirus appears to be targeted at the intracellular stages of the viral life cycle. Research into a potent heterocyclic carboxamide derivative, compound 4b, was conducted to determine if it acts directly on viral particles. jst.go.jp In these experiments, a mixture of the compound and the virus was filtered to remove the compound before infecting cells. jst.go.jp The infectivity of the virus was not reduced by this pre-treatment, which suggests that the compound does not directly inactivate the viral particles. jst.go.jp

This evidence points towards a mechanism of action that involves the inhibition of intracellular viral replication or other late stages of viral infection. jst.go.jp The viral 3C-like cysteine protease (3CLpro) is an essential enzyme for norovirus replication, as it processes the viral polyprotein to generate mature non-structural proteins. nih.gov Consequently, 3CLpro is a primary target for the development of anti-norovirus therapeutics. nih.gov Many small molecule inhibitors are designed to target this protease. nih.govnih.gov While the precise target of the dichlorothiophene derivatives mentioned is not definitively identified in the provided context, their action on intracellular replication is consistent with the inhibition of such essential viral enzymes. jst.go.jp The N-terminal protein, NS1/2, is another potential target, as it is involved in reorganizing cellular membranes to create sites for viral replication. nih.gov

Other Biological Activities, including Analgesic Effects

Beyond their antiviral properties, thiophene-containing compounds have been investigated for a range of other biological activities. Thiophenes are recognized as privileged structures in drug design and have been incorporated into compounds with anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. mdpi.comnih.govnih.gov

Specifically, certain thiophene derivatives have been evaluated for analgesic (pain-relieving) effects. A study on 2-chlorothiophene (B1346680), a related compound, demonstrated significant peripheral analgesic activity in formalin-induced paw licking tests in mice. ijbcp.com The 20mg/kg dose of 2-chlorothiophene showed a maximum pain inhibition of 52.63% in the late phase of the test, which was more effective than the standard drug, aspirin (47.37%). ijbcp.com However, its central analgesic activity was found to be minimal when assessed by the hot plate method. ijbcp.com Additionally, research into 4-arylthiophene-3-carboxylic acid analogues identified them as novel inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel involved in nerve depolarization. nih.gov Inhibition of ANO1 is associated with significant analgesic activity, and a synthesized compound from this class showed a potent inhibitory effect with an IC₅₀ of 0.79 µM. nih.gov The inhibition of nerve action potential conduction is a known mechanism for analgesia. mdpi.com

Structure-Activity Relationship (SAR) Investigations of Dichlorothiophene-Containing Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of dichlorothiophene-containing compounds. These investigations systematically alter the chemical structure of a lead compound to understand how specific molecular features influence its biological activity. researchgate.net For thiophene-based antiviral agents, SAR studies have provided key insights into the requirements for potent norovirus inhibition. jst.go.jpmdpi.com

Impact of Substituent Modifications on Biological Activity Profiles

In the context of anti-norovirus agents, specific modifications have led to significant changes in potency. jst.go.jp

Halogenation: Dichloro- and dibromo-substitutions on the thiophene ring were found to be highly effective. jst.go.jp A 3,5-dibromo-thiophene derivative had an EC₅₀ of 24 µM. jst.go.jp Combining this with a 4,6-difluoro-benzothiazole moiety resulted in a hybrid compound with a dramatically improved EC₅₀ of 0.53 µM. jst.go.jp

Alternative Halogen Patterns: Other halogenated analogues, such as 5-fluorinated, 4- or 3-mono-halogenated, and 3,4,5-trichlorinated versions, did not exhibit significant antiviral activity. jst.go.jp This demonstrates that the specific placement and type of halogen are critical.

Non-Halogen Substituents: The physicochemical properties influenced by substituents, such as hydrophobicity, electron density, and steric effects, are all considered important for potent antiviral activity. jst.go.jp

These findings underscore that precise substituent modifications are a key strategy for enhancing the biological profiles of dichlorothiophene-based compounds. mdpi.com

Rational Design and Synthesis of Bioactive Analogues

The rational design and synthesis of new analogues are guided by SAR findings to create molecules with improved potency and better properties. This process often involves a multi-step synthetic route to produce novel target compounds. nih.govmdpi.com For instance, based on initial hits from screening, new series of compounds are designed to explore specific structural modifications. mdpi.com

One synthetic approach involves treating commercial nitrophenyl-piperazines with thiophene-2-carboxylic acid to form amide intermediates. nih.gov These intermediates are then converted through catalytic hydrogenation to aromatic amines, which are subsequently reacted with isothiocyanates to yield the final products. nih.gov Another common strategy is the alkylation of alcohols with a starting material like camphene, followed by interaction with N-containing heterocycles to create a library of derivatives. mdpi.com These synthetic pathways allow medicinal chemists to systematically vary different parts of the molecule—such as the terminal phenyl group, linker components, and the central thiophene ring—to build a comprehensive understanding of the SAR and develop more effective antiviral agents. mdpi.comnih.gov

Molecular Docking and Receptor Binding Studies for Biological Target Identification

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in identifying the biological targets of small molecules and understanding their mechanism of action at a molecular level. nih.govnih.gov For dichlorothiophene derivatives, docking studies can help elucidate how they interact with viral proteins, such as the norovirus 3CL protease. nih.gov

For example, molecular docking of peptidomimetic aldehydes, another class of norovirus inhibitors, indicated that their aldehyde group forms a covalent bond with the Cys139 residue in the active site of the HuNoV 3CL protease. nih.gov Similarly, docking studies on thiophene derivatives targeting other diseases have revealed specific binding modes. In one study, a thiophene compound was shown to bind within the colchicine binding site of tubulin, a protein involved in cell division. nih.gov Receptor binding assays provide an experimental corollary to these computational predictions, helping to confirm the interaction between a compound and its target protein. nih.gov These combined approaches are essential for validating biological targets and guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

Computational Prediction of Binding Affinities and Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, serve as powerful tools in medicinal chemistry to predict the binding affinities and interaction patterns of small molecules with biological targets. These in-silico approaches are instrumental in elucidating the potential mechanisms of action and guiding the rational design of more potent and selective derivatives. For dichlorothiophene carboxylic acid derivatives and related compounds, computational studies have been employed to explore their interactions with various protein targets implicated in cancer and other diseases.

Research into the anticancer potential of sulfonamide derivatives has included computational analyses of compounds such as 2,5-Dichlorothiophene-3-sulfonamide. mdpi.com Molecular docking studies were conducted to evaluate the non-covalent interactions of this compound as an inhibitor against several key cancer-related proteins, including Caspase-3, NF-κB, p53, and DNA. mdpi.com These studies are crucial for understanding the structural basis of the observed biological activity and for the future development of novel therapeutic agents. mdpi.com

In one such study, the binding energy of a related compound, N-ethyl toluene-4-sulphonamide, with Caspase-3 was calculated to be -4.9 kcal/mol. mdpi.com The predicted interaction involved a hydrogen bond with the asparagine residue Asn208 and hydrophobic interactions with several other residues, which are thought to stabilize the binding of the compound to the protein. mdpi.com Molecular docking experiments with 2,5-Dichlorothiophene-3-sulfonamide also suggested its interaction with the minor groove of DNA. mdpi.com

Further computational investigations on derivatives incorporating the 2,5-dichlorothiophene-3-carbonyl moiety have also been reported. bplaced.net These molecular docking studies are part of a broader effort to understand the structure-activity relationships of this class of compounds. bplaced.net

The following table summarizes the findings from molecular docking studies on compounds structurally related to this compound.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Interacting Residues
N-ethyl toluene-4-sulphonamideCaspase-3-4.9Asn208 (Hydrogen Bond), Asp253, Trp206, Arg207, Trp214, Phe247, Glu246, Glu248, Phe250, Phe252, Ser251 (Hydrophobic)
2,5-Dichlorothiophene-3-sulfonamideDNANot SpecifiedInteraction with minor groove predicted

Supramolecular Chemistry and Crystal Engineering of Dichlorothiophene Carboxylic Acids

Formation of Cocrystals and Salts with Organic Co-formers and Bases

The formation of multi-component crystalline solids, such as cocrystals and salts, is a primary strategy in crystal engineering to modify the physicochemical properties of a target molecule without altering its covalent structure. For 4,5-dichlorothiophene-3-carboxylic acid, the presence of both a strong hydrogen bond donor (the carboxylic acid) and two potential halogen bond donors (the chlorine atoms) offers multiple avenues for forming such complexes.

Cocrystals are formed with neutral organic molecules (co-formers) through non-ionic interactions. The carboxylic acid group is highly prone to forming robust supramolecular synthons, particularly the carboxylic acid…pyridine heterosynthon, through strong O-H···N hydrogen bonds. Co-formers containing other functional groups like amides, alcohols, or other carboxylic acids can also be utilized to generate diverse hydrogen-bonded networks.

Salts are formed when a proton is transferred from the acidic carboxylic acid group to a basic co-former, such as an amine or pyridine derivative. The resulting ionic species, a carboxylate and a protonated base, are held together by strong charge-assisted hydrogen bonds (e.g., N⁺-H···O⁻). The likelihood of salt versus cocrystal formation can often be predicted by the difference in pKa values between the carboxylic acid and the organic base.

The chlorine atoms on the thiophene (B33073) ring can further guide the assembly of these cocrystals and salts through weaker, but highly directional, halogen bonds, which can compete with or complement the primary hydrogen-bonding interactions.

Analysis of Non-Covalent Interactions in Solid-State Structures

The crystal packing of this compound and its derivatives is governed by a hierarchy of non-covalent interactions. These interactions dictate the three-dimensional architecture of the crystal lattice, influencing properties like melting point, solubility, and stability. Key interactions include hydrogen bonds, halogen bonds, and π-π stacking.

Hydrogen bonding is expected to be the most dominant intermolecular force in the solid-state structure of this compound.

O-H···O Interactions: Carboxylic acids commonly form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is often the most favorable supramolecular synthon and is expected to be a prominent feature in the crystal structure of the pure compound.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This occurs due to an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-X bond (where X is Cl, Br, or I). mdpi.comnih.gov

In dichlorinated systems like this compound, the chlorine atoms can form halogen bonds with Lewis bases such as oxygen, nitrogen, or even the sulfur atom of another thiophene ring. The strength of these interactions generally increases with the polarizability of the halogen (I > Br > Cl). mdpi.com While chlorine forms weaker halogen bonds compared to bromine and iodine, these interactions are still significant and highly directional, capable of influencing crystal packing. mdpi.com However, in molecules containing strong hydrogen bond donors, a competition arises. Studies on 2,5-dibromothiophene-3-carboxylic acid derivatives have shown that hydrogen bonding is generally more favorable in directing the crystal structure than halogen bonding. consensus.app This suggests that in this compound, the primary carboxylic acid dimer synthon would likely form first, with halogen bonds acting as secondary interactions that link these dimers.

Influence of Substituents on Crystal Packing and Supramolecular Synthons

Substituents play a crucial role in determining which supramolecular synthons are formed and how molecules pack in a crystal.

Carboxylic Acid Group: As the strongest hydrogen bond donor present, the -COOH group will preferentially form the robust carboxylic acid dimer synthon. Its presence makes the formation of hydrogen-bonded chains or networks a dominant feature.

Chlorine Atoms: The two chlorine atoms have a dual influence. Their electron-withdrawing nature affects the acidity of the carboxylic acid and the electronic properties of the thiophene ring. Furthermore, they introduce the possibility of halogen bonding (C-Cl···O/N/S) and other weak interactions like C-Cl···H contacts, which will compete with and complement the primary hydrogen-bonding motifs. mdpi.com The position of the substituents is also critical; the adjacent arrangement of the two chlorine atoms in the 4,5-positions creates a specific local electronic environment that dictates their potential for intermolecular interactions.

The balance between the strong, well-defined hydrogen bonds and the weaker, more varied halogen-related interactions ultimately determines the final crystal structure. Research on other halogenated thiophenes demonstrates that halogenation can significantly control the supramolecular organization and, consequently, the properties of the resulting materials. acs.orgacs.org

Polymorphism Studies of Dichlorothiophene Carboxylic Acid Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. This phenomenon is of great importance in the pharmaceutical and materials science fields.

While no specific polymorphism studies on this compound have been reported, the potential for its existence is high. The conformational flexibility of the carboxylic acid group relative to the thiophene ring, combined with the possibility of forming different networks of hydrogen and halogen bonds, creates an energetic landscape where multiple stable crystal packings could exist.

For instance, a study on a related halogenated thiophene derivative ("ThioPy") revealed the existence of two polymorphic forms obtained from different crystallization solvents. acs.org These polymorphs exhibited different packing arrangements (e.g., planar vs. undulating chains) driven by a subtle balance of H···O hydrogen bonds and other intermolecular forces. acs.org This finding underscores that even minor changes in crystallization conditions can lead to different polymorphic forms in halogenated thiophene systems, a principle that would likely apply to this compound as well.

Future Prospects and Emerging Research Directions for Dichlorothiophene Carboxylic Acids

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of specifically substituted dichlorothiophene carboxylic acids remains a critical area of research, as the arrangement of the chloro and carboxyl groups on the thiophene (B33073) ring dictates the molecule's ultimate function. Current methodologies often involve multi-step processes, and future research is focused on developing more streamlined, efficient, and regioselective synthetic routes.

Key approaches being explored include:

Direct C-H Functionalization: Advances in transition-metal catalysis are paving the way for methods that can directly introduce carboxyl groups onto a pre-chlorinated thiophene ring, or vice-versa. This avoids the need for pre-functionalized starting materials, such as Grignard reagents or lithiated intermediates, thereby shortening synthetic sequences and improving atom economy.

Catalytic Carbonylation and Chlorination: Researchers are investigating novel catalytic systems, particularly those based on palladium, for the efficient carbonylation of dichlorothiophenes. mdpi.com Similarly, the development of milder and more selective chlorinating agents and catalysts is a priority to achieve precise control over the number and position of chlorine atoms added to the thiophene carboxylic acid core. eprajournals.com For instance, the use of N-chlorosuccinimide (NCS) has been shown to be an effective reagent for the chlorination of substituted thiophene-2-carboxylic acids. eprajournals.com

Flow Chemistry: The use of continuous flow reactors offers significant advantages for the synthesis of these compounds. Flow chemistry can enable better control over reaction parameters (temperature, pressure, reaction time), improve safety when handling hazardous reagents, and facilitate easier scale-up of promising synthetic routes.

Novel Cyclization Strategies: Classic methods like the Paal-Knorr synthesis, which builds the thiophene ring from a 1,4-dicarbonyl compound, are being refined. mdpi.commdpi.com Future work will likely focus on developing new cyclization reactions that allow for the one-pot construction of the dichlorothiophene carboxylic acid scaffold from simple, readily available acyclic precursors.

The table below summarizes some established and emerging synthetic strategies for halogenated thiophene carboxylic acids.

Synthetic StrategyDescriptionKey Reagents/CatalystsRelevant Isomer Examples
Metal-Halogen Exchange & Carboxylation A halogenated thiophene is treated with a strong base (e.g., n-BuLi) followed by quenching with carbon dioxide (CO2). mdpi.comn-Butyllithium, CO23,4,5-trichloro-2-thiophenecarboxylic acid mdpi.com
Grignard Reaction & Carboxylation A Grignard reagent is formed from a brominated thiophene and then reacted with CO2. mdpi.comresearchgate.netMagnesium (Mg), CO25-chlorothiophene-2-carboxylic acid researchgate.net
Direct Chlorination The thiophene or thiophene carboxylic acid ring is directly chlorinated using a chlorinating agent. eprajournals.comresearchgate.netN-chlorosuccinimide (NCS), Sulfuryl chloride, Iodine (catalyst)3-methyl-4,5-dichlorothiophene-2-carboxylic acid eprajournals.com
Oxidation of Acetylthiophenes An acetyl group on the thiophene ring is oxidized to a carboxylic acid. dundee.ac.ukSodium hypochlorite2,5-dichloro-3-thiophenecarboxylic acid dundee.ac.uk
Palladium-Catalyzed Carbonylation A halogenated thiophene is reacted with carbon monoxide in the presence of a palladium catalyst. mdpi.comPalladium complexes, Carbon Monoxide (CO)4-bromo-3-methyl-2-thiophenecarboxylic acid mdpi.com

Design of Advanced Functional Materials Based on Dichlorothiophene Scaffolds

The inherent electronic properties of the thiophene ring make it a cornerstone of organic electronics. The introduction of chloro- and carboxylic acid substituents provides a powerful means to tune these properties, opening avenues for the design of sophisticated functional materials. Dichlorothiophene scaffolds are being explored as key components in a range of advanced materials, primarily due to their potential to influence molecular packing, energy levels, and solubility.

Future research in this area is focused on:

Organic Semiconductors: Thiophene-based molecules are widely used as p-type organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comnih.gov The electron-withdrawing nature of the chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the ambient stability of the material and optimize the energy level alignment in photovoltaic devices. The carboxylic acid group can serve as an anchoring point to surfaces or as a handle to attach solubilizing groups.

Conductive Polymers: Polythiophenes are among the most studied conductive polymers. googleapis.comjustia.com While 2,5-dichlorothiophene has been used as a monomer, it often leads to lower polymer yields. googleapis.com Future work will explore the polymerization of other dichlorothiophene isomers and the incorporation of dichlorothiophene carboxylic acid units into polymer backbones. Theoretical studies suggest that substituents like carboxylic acid groups can significantly alter the electronic and optical properties of the resulting polymers. researchgate.net These materials could find applications in sensors, antistatic coatings, and organic light-emitting diodes (OLEDs). googleapis.comnih.gov

Donor-Acceptor (D-A) Systems: The dichlorothiophene carboxylic acid moiety can be integrated into D-A molecules, where it can act as part of the π-conjugated bridge or influence the electronic character of the donor or acceptor unit. These materials are crucial for applications in non-linear optics, photovoltaics, and as emitters in OLEDs. nih.govnih.gov The planarity of fused thiophene systems like thienothiophene is known to enhance performance in these applications, and dichlorothiophene units could be used to build upon these foundational structures. guidechem.com

The table below outlines potential applications of dichlorothiophene scaffolds in functional materials.

Material TypeApplicationRole of Dichlorothiophene ScaffoldPotential Advantages
Organic Semiconductors Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)Core π-conjugated unitEnhanced stability, Tunable energy levels, Improved molecular packing
Conductive Polymers Organic Light-Emitting Diodes (OLEDs), Sensors, Antistatic CoatingsMonomeric repeating unitModified conductivity, Control over optical properties (color), Processability
Donor-Acceptor Molecules Non-Linear Optics, Dye-Sensitized Solar Cells (DSSCs)Component of the π-bridge or acceptor unitFine-tuning of electronic properties, Enhanced charge transfer characteristics

Development of Next-Generation Therapeutic Agents with Enhanced Efficacy and Selectivity

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govencyclopedia.pub Dichlorothiophene carboxylic acids and their derivatives, particularly amides, are emerging as a highly promising class of compounds for the development of new therapeutic agents. The chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability, while the carboxylic acid or carboxamide group provides a key interaction point with biological targets.

Promising therapeutic areas include:

Anticoagulants: One of the most significant applications of a related compound, 5-chlorothiophene-2-carboxylic acid, is as a key building block for the synthesis of Rivaroxaban, a widely used direct Factor Xa inhibitor for the prevention and treatment of thromboembolic disorders. nih.govgoogle.com This highlights the potential of chlorinated thiophene scaffolds in cardiovascular drug discovery.

Oncology: Thiophene carboxamides have shown significant potential as anticancer agents. mdpi.combohrium.com Specific derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis (the formation of new blood vessels that feed tumors). nih.gov Other thiophene-based molecules have been designed as biomimetics of the tubulin-destabilizing agent Combretastatin A-4. mdpi.com

Neurodegenerative Diseases: The thiophene scaffold has been used to design inhibitors of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a primary target for the treatment of Alzheimer's disease. researchgate.netnih.gov By inhibiting BACE1, these compounds aim to reduce the production of amyloid-β peptides that form plaques in the brain.

Other Therapeutic Targets: The versatility of the scaffold is demonstrated by its application in a wide range of other areas. Halogenated thiophene carboxylic acids are precursors to novel insecticides. beilstein-journals.org Thiophene carboxamides have been identified as potent inhibitors of sphingomyelin synthase 2 for potential use in treating dry eye disease, nih.gov while other derivatives have shown antischistosomal activity. nih.gov

The following table details some therapeutic applications of dichlorothiophene carboxylic acid derivatives and related compounds.

Therapeutic AreaDrug Target / Mechanism of ActionExample Compound Class / Application
Thrombosis Factor Xa InhibitionKey intermediate for Rivaroxaban synthesis nih.govgoogle.com
Oncology VEGFR-2 Inhibition (Anti-angiogenesis)Thiophene-3-carboxamide derivatives nih.gov
Oncology Tubulin Polymerization InhibitionThiophene carboxamide biomimetics of CA-4 mdpi.com
Alzheimer's Disease BACE1 InhibitionThiophene-substituted acylguanidines nih.gov
Ophthalmology Sphingomyelin Synthase 2 (SMS2) InhibitionThiophene carboxamide derivatives for dry eye disease nih.gov
Infectious Diseases Antischistosomal ActivityBiaryl alkyl thiophene carboxylic acid derivatives nih.gov
Agrochemicals Insecticidal ActivityBuilding block for 1,2,4-triazole (B32235) insecticides beilstein-journals.org

Integration of Computational and Experimental Approaches for Accelerated Drug Discovery

The development of new drugs is a time-consuming and expensive process. The integration of computational methods with experimental synthesis and testing is becoming an indispensable strategy for accelerating drug discovery. For dichlorothiophene carboxylic acid-based scaffolds, computational tools are crucial for rationally designing molecules with improved potency, selectivity, and pharmacokinetic properties.

Future research will increasingly rely on a synergistic loop between in silico and experimental work:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like an enzyme active site) is known, molecular docking simulations can predict how different dichlorothiophene derivatives will bind. This allows chemists to prioritize the synthesis of compounds that are most likely to be active. This approach has been used to understand how thiophene-3-carboxamide derivatives bind to the active site of VEGFR-2. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a drug-target complex over time, offering a more realistic picture of the binding stability and the key interactions that hold the molecule in place. nih.gov This can help explain why certain derivatives are more potent than others and guide the design of next-generation compounds with longer residence times on the target.

Pharmacophore Modeling: By analyzing a set of known active molecules, computational models can identify the essential three-dimensional arrangement of chemical features (the "pharmacophore") required for biological activity. This model can then be used to virtually screen large libraries of compounds to find new and diverse dichlorothiophene-based molecules that fit the pharmacophore and are likely to be active.

ADME-T Prediction: Computational algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of virtual compounds. mdpi.com This allows researchers to "fail" compounds with poor predicted drug-like properties early in the discovery process, before investing time and resources in their synthesis, thereby focusing efforts on candidates with a higher probability of success in clinical trials.

Sustainable and Environmentally Benign Synthesis of Dichlorothiophene Carboxylic Acids

In line with the principles of green chemistry, a major emerging research direction is the development of sustainable and environmentally friendly methods for synthesizing dichlorothiophene carboxylic acids. Traditional synthetic routes can involve harsh reagents, toxic solvents, and significant energy consumption. Future methodologies will aim to mitigate these environmental impacts.

Key areas of focus for sustainable synthesis include:

Use of Greener Solvents: Replacing hazardous chlorinated solvents (like dichloromethane) and polar aprotic solvents (like DMF) with more benign alternatives such as water, ethanol, or bio-based solvents is a critical goal. Research into performing reactions in these greener solvents is ongoing.

Catalysis over Stoichiometric Reagents: Shifting from the use of stoichiometric amounts of reagents (e.g., strong bases like n-BuLi or dehydrating agents) to catalytic approaches significantly reduces waste. The development of highly efficient and recyclable catalysts for both chlorination and carboxylation steps is a key research objective.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. C-H activation and addition reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

Energy Efficiency: Exploring reactions that can be conducted at lower temperatures, for example, through the use of photochemistry or more active catalysts, can substantially reduce the energy footprint of the synthesis. Microwave-assisted synthesis is another technique being explored to accelerate reactions and reduce energy consumption.

Renewable Feedstocks: While currently derived from petrochemical sources, long-term research may explore pathways to synthesize thiophene precursors from biomass. This represents a significant but important challenge for the sustainable production of this valuable heterocyclic scaffold.

By focusing on these emerging research directions, the scientific community is poised to expand the utility of 4,5-dichlorothiophene-3-carboxylic acid and its related structures, paving the way for innovations in high-performance materials and life-saving medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-dichlorothiophene-3-carboxylic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of thiophene precursors followed by carboxylation. For example, chlorination of thiophene derivatives using reagents like Cl₂ or SOCl₂ under controlled temperatures (0–5°C) can yield dichlorinated intermediates. Carboxylation via CO₂ insertion or oxidation of methyl groups (e.g., KMnO₄/H₂SO₄) is then performed . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., FeCl₃) to improve yield. Monitor reaction progress via TLC or HPLC to identify side products.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectral techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine positions on the thiophene ring).
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
  • Melting Point Analysis : Compare with literature values to assess purity .
    • Data Contradiction Tip : Discrepancies in NMR shifts may arise from residual solvents; repeat analysis after recrystallization in ethanol/water.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential HCl gas release during synthesis.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to designated containers for halogenated waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., C-2 position on the thiophene ring).
  • Docking Studies : Simulate interactions with transition-metal catalysts (e.g., Pd for Suzuki-Miyaura coupling).
  • Experimental Validation : Compare predicted reactivity with empirical results using GC-MS to quantify coupling product yields .

Q. What strategies resolve contradictions in bioactivity data for this compound in pharmacological studies?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
  • Control Experiments : Rule out solvent interference (e.g., DMSO cytotoxicity) using vehicle-only controls.
  • Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
    • Example Data Table :
Cell LineIC₅₀ (μM)Observed ActivityPotential Artifact
HEK29312.3ApoptosisDMSO >1%
HepG245.7NecrosispH instability

Q. How do steric and electronic effects influence the acid’s coordination behavior in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bonding geometries with transition metals (e.g., Cu²⁺ or Zn²⁺).
  • Electrochemical Analysis : Measure redox potentials to assess electron-withdrawing effects of chlorine substituents.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability of MOFs, noting decomposition temperatures >200°C .

Methodological Considerations

  • Ecotoxicity Assessment : While no data exists for this compound, extrapolate from structurally similar chlorinated thiophenes. Use Daphnia magna bioassays to estimate EC₅₀ values and prioritize biodegradation studies .
  • Spectral Discrepancies : If NMR signals conflict with literature, consider tautomerism or polymorphism. Recrystallize from alternative solvents (e.g., acetonitrile) and reanalyze .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.